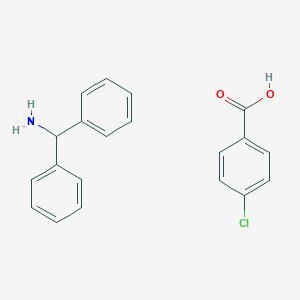
Benzenemethanamine, alpha-phenyl-, 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imeglimin hydrochloride is a first-in-class oral antidiabetic agent developed by Poxel and Sumitomo Dainippon Pharma for the treatment of type 2 diabetes mellitusImeglimin hydrochloride was first approved for use in Japan in June 2021 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis involves the reaction of metformin hydrochloride with acetaldehyde in the presence of sodium hydroxide, leading to the formation of the tetrahydrotriazine ring .
Industrial Production Methods: Industrial production of imeglimin hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Imeglimin hydrochloride undergoes various chemical reactions, including:
Oxidation: Imeglimin can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the chemical structure of imeglimin, potentially altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered pharmacological properties, while substitution reactions can produce analogs with different functional groups .
Scientific Research Applications
Imeglimin hydrochloride has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of tetrahydrotriazine derivatives.
Biology: Research focuses on its effects on cellular metabolism and mitochondrial function.
Medicine: Imeglimin hydrochloride is extensively studied for its therapeutic potential in managing type 2 diabetes mellitus.
Industry: The compound is used in the development of new antidiabetic drugs and formulations.
Mechanism of Action
Imeglimin hydrochloride exerts its effects through a dual mechanism of action:
Amplification of Glucose-Stimulated Insulin Secretion (GSIS): Imeglimin enhances insulin secretion by preserving β-cell mass and improving β-cell function.
Enhanced Insulin Action: It improves insulin sensitivity by inhibiting hepatic glucose output and enhancing insulin signaling in liver and skeletal muscle.
At the molecular level, imeglimin targets mitochondrial bioenergetics, rebalancing respiratory chain activity and reducing oxidative stress. It also prevents mitochondrial permeability transition pore opening, which is implicated in cell death .
Comparison with Similar Compounds
Imeglimin hydrochloride is unique among antidiabetic agents due to its dual mechanism of action and its ability to target mitochondrial dysfunction. Similar compounds include:
Metformin: A widely used antidiabetic drug that primarily improves insulin sensitivity.
Sulfonylureas: These drugs stimulate insulin secretion but do not address insulin resistance.
Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists: These agents enhance insulin secretion and have additional effects on appetite and weight loss.
Imeglimin’s ability to target both insulin secretion and insulin resistance sets it apart from these other compounds, making it a valuable addition to the therapeutic arsenal for managing type 2 diabetes mellitus .
Properties
CAS No. |
171507-27-0 |
|---|---|
Molecular Formula |
C20H18ClNO2 |
Molecular Weight |
339.8 g/mol |
IUPAC Name |
4-chlorobenzoic acid;diphenylmethanamine |
InChI |
InChI=1S/C13H13N.C7H5ClO2/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;8-6-3-1-5(2-4-6)7(9)10/h1-10,13H,14H2;1-4H,(H,9,10) |
InChI Key |
HHYSFNRBLOURIR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N.C1=CC(=CC=C1C(=O)O)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N.C1=CC(=CC=C1C(=O)O)Cl |
Key on ui other cas no. |
171507-27-0 |
Synonyms |
4-chlorobenzoic acid, diphenylmethanamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















